![molecular formula C9H17N B2562700 (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine CAS No. 2248213-54-7](/img/structure/B2562700.png)
(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine, also known as norcyclobenzaprine, is a chemical compound that belongs to the class of tricyclic antidepressants. It is a chiral molecule that exists in two enantiomeric forms, (R)-norcyclobenzaprine and (S)-norcyclobenzaprine. The compound has been of interest to researchers due to its potential as a therapeutic agent for various medical conditions.
Mecanismo De Acción
The exact mechanism of action of (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that play a role in mood regulation and pain perception.
Biochemical and Physiological Effects:
Studies have shown that (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine can affect various biochemical and physiological processes in the body. It has been shown to increase levels of serotonin and norepinephrine in the brain, which can lead to improved mood and reduced pain perception. The compound has also been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor, which is involved in pain processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine is that it is a relatively simple compound to synthesize. It has also been shown to exhibit potent antidepressant and analgesic effects in animal models. However, one limitation of the compound is that it exists in two enantiomeric forms, which can complicate its use in research. Additionally, more research is needed to fully understand the compound's mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine. One area of interest is its potential use in the treatment of neuropathic pain, which is a difficult-to-treat condition that affects millions of people worldwide. Another potential direction is the development of more selective and potent analogs of the compound that could be used as therapeutic agents. Additionally, more research is needed to fully understand the compound's mechanism of action and potential side effects, which could inform the development of safer and more effective treatments for various medical conditions.
Métodos De Síntesis
The synthesis of (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine involves the reduction of cyclobenzaprine, a tricyclic antidepressant, using sodium borohydride. The reaction takes place in anhydrous ethanol and is typically carried out at room temperature. The resulting product is a racemic mixture of (R)-(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamineaprine and (S)-(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamineaprine, which can be separated using chiral chromatography.
Aplicaciones Científicas De Investigación
(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine has been studied for its potential therapeutic applications in various medical conditions. Research has shown that the compound exhibits antidepressant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential use in the treatment of neuropathic pain, postoperative pain, and chronic pain.
Propiedades
IUPAC Name |
(1R)-1-(3-bicyclo[4.1.0]heptanyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-6(10)7-2-3-8-5-9(8)4-7/h6-9H,2-5,10H2,1H3/t6-,7?,8?,9?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCXBRCQXWPXNU-LJSVPSOQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2CC2C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC2CC2C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.